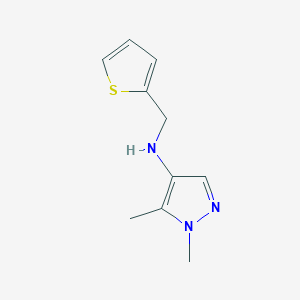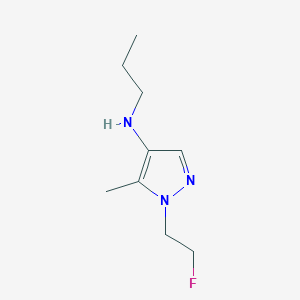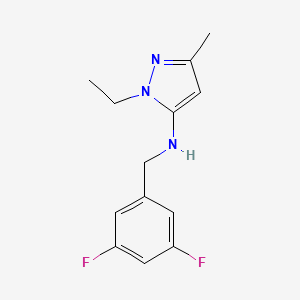![molecular formula C12H18FN5 B11738189 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738189.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, making it a unique and versatile molecule in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge. This can be achieved using a coupling reagent such as formaldehyde in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the fluoro group, converting it to a hydroxyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro and methylene bridge, making it less versatile.
1-methyl-1H-pyrazole-5-amine: Contains an amino group instead of the ethyl and fluoro groups, leading to different reactivity and applications.
5-fluoro-1H-pyrazole: Lacks the ethyl and methyl groups, resulting in different chemical properties.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18FN5 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-12(13)11(9(2)16-18)8-14-7-10-5-6-15-17(10)3/h5-6,14H,4,7-8H2,1-3H3 |
Clave InChI |
BACGJTAADDLSLT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)CNCC2=CC=NN2C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738112.png)

![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
![3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738163.png)
amine](/img/structure/B11738164.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738171.png)
![2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11738173.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738181.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
